molecular formula C10H12F2OS B7845658 4-(3,4-Difluorophenoxy)butane-1-thiol

4-(3,4-Difluorophenoxy)butane-1-thiol

Cat. No.: B7845658
M. Wt: 218.27 g/mol
InChI Key: UKQDDRKFKBOVBV-UHFFFAOYSA-N
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Description

4-(3,4-Difluorophenoxy)butane-1-thiol is a fluorinated thiol compound characterized by a phenoxy group substituted with fluorine atoms at the 3- and 4-positions, linked to a butane chain terminating in a thiol (-SH) group. The compound’s structural uniqueness lies in the combination of electron-withdrawing fluorine atoms and the nucleophilic thiol moiety, which may confer reactivity useful in pharmaceutical or materials science applications. Notably, CymitQuimica lists this compound as discontinued, suggesting challenges in synthesis, stability, or commercial demand .

Properties

IUPAC Name

4-(3,4-difluorophenoxy)butane-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2OS/c11-9-4-3-8(7-10(9)12)13-5-1-2-6-14/h3-4,7,14H,1-2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKQDDRKFKBOVBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCCCCS)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

4-(2,3-Difluorophenoxy)butane-1-thiol

  • CAS No.: 1443328-59-3
  • Key Differences: Fluorine substituents at the 2- and 3-positions on the phenoxy ring (vs. 3,4- in the target compound).
  • Implications: Altered electronic and steric profiles may influence reactivity or binding affinity.

4-(4-Chlorophenyl)sulfanylbutan-1-ol

  • CAS No.: 15446-08-9
  • Key Differences: Replaces difluorophenoxy with a 4-chlorophenylthio (-S-C₆H₄Cl) group and terminates in a hydroxyl (-OH) instead of a thiol (-SH).
  • Implications: The thioether (C-S-C) linkage vs. thiol (-SH) reduces nucleophilicity.

Functional Analogs

4-(2,6-Difluorophenoxy)-6-(trifluoromethyl)pyrimidin-2-amine

  • Source : Patent EP 4123567A1 (HMRGX1 receptor potentiator for pain treatment) .
  • Key Differences : Incorporates a pyrimidine ring with a trifluoromethyl group and an amine (-NH₂) substituent.
  • Implications : The pyrimidine scaffold enhances planar rigidity, favoring receptor binding. The trifluoromethyl group increases metabolic stability and lipophilicity, while the amine may participate in hydrogen bonding.

4-Fluoro-1-butanol

  • CAS No.: 372-93-0
  • Key Differences: A simple fluorinated alcohol lacking the aromatic phenoxy group.
  • Implications : The hydroxyl group (-OH) confers higher polarity and hydrogen-bonding capacity compared to thiols, but lower acidity (pKa ~16 for alcohols vs. ~10 for thiols).

Comparative Data Table

Compound Name CAS No. Molecular Formula Key Functional Groups Substituent Positions Applications/Notes
This compound Unavailable C₁₀H₁₁F₂OS Thiol (-SH), Difluorophenoxy 3,4- on phenoxy Discontinued; potential pharmacological use
4-(2,3-Difluorophenoxy)butane-1-thiol 1443328-59-3 C₁₀H₁₁F₂OS Thiol (-SH), Difluorophenoxy 2,3- on phenoxy Discontinued; structural isomer
4-(4-Chlorophenyl)sulfanylbutan-1-ol 15446-08-9 C₁₀H₁₃ClOS Thioether (-S-), Hydroxyl (-OH) 4- on phenyl Thioether analog; no explicit applications
4-(2,6-Difluorophenoxy)-6-(trifluoromethyl)pyrimidin-2-amine Unavailable C₁₁H₇F₅N₃O Pyrimidine, Amine (-NH₂) 2,6- on phenoxy HMRGX1 receptor potentiation; pain therapy
4-Fluoro-1-butanol 372-93-0 C₄H₉FO Hydroxyl (-OH) Terminal fluorine Industrial solvent; documented hazards

Pharmacological Potential

The thiol group could act as a Michael acceptor or metal-binding ligand, suggesting utility in drug design .

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